

CC-90003: Application Notes and Protocols for In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CC-90003

Cat. No.: B15610410

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-90003 is a potent and irreversible inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) signaling pathway. [1] This pathway is frequently dysregulated in various cancers, making it a critical target for therapeutic intervention. **CC-90003** has demonstrated significant anti-proliferative activity in preclinical models, particularly in tumors harboring BRAF and KRAS mutations. [2][3] It selectively binds to ERK1/2 with IC50 values in the nanomolar range, leading to the inhibition of downstream signaling and subsequent cell cycle arrest and apoptosis in cancer cells. [4] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of **CC-90003** in cell culture models.

Mechanism of Action

CC-90003 is an orally available, irreversible inhibitor that covalently binds to a cysteine residue within the ATP binding site of ERK1 and ERK2. [4] This covalent modification prevents the activation of ERK-mediated signal transduction pathways, which are crucial for tumor cell proliferation, differentiation, and survival. [1] The inhibition of ERK1/2 phosphorylation disrupts the entire MAPK/ERK cascade, a central signaling pathway that integrates extracellular signals to regulate a wide array of cellular processes.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of **CC-90003** across various parameters and cell lines.

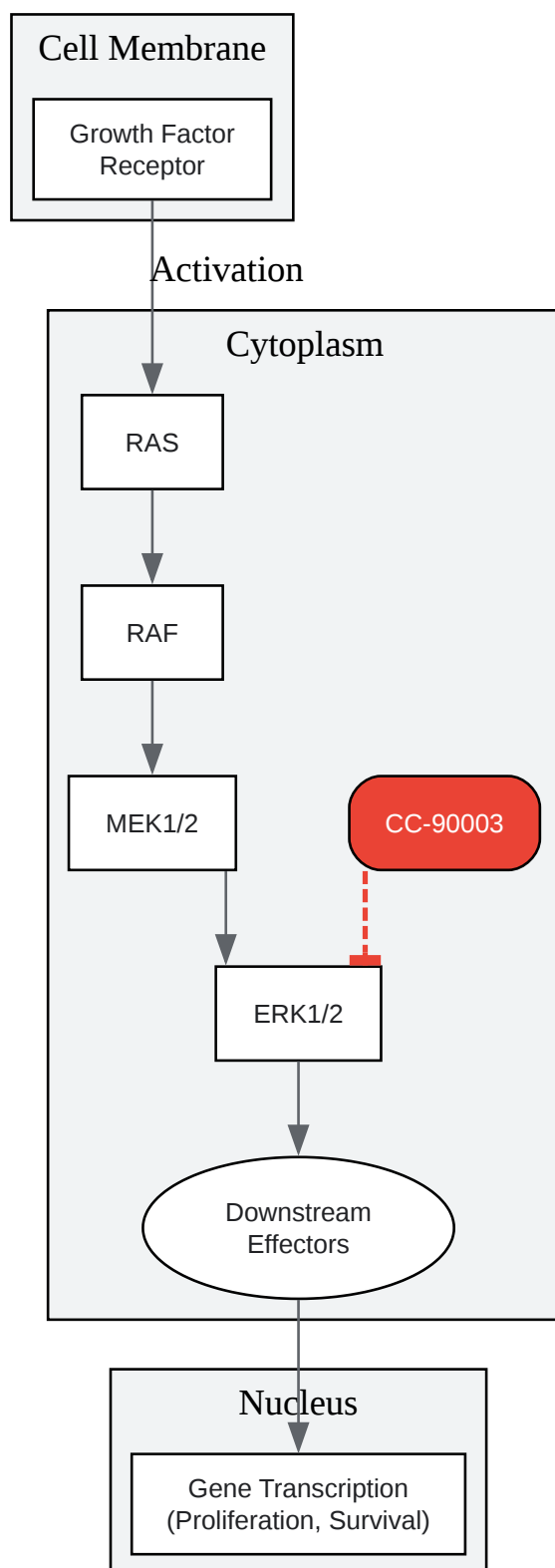
Table 1: Kinase Inhibitory Activity of **CC-90003**

Target	IC50 (nM)	Assay Type	Reference
ERK1	10-20	Biochemical	
ERK2	10-20	Biochemical	

Table 2: Anti-proliferative Activity of **CC-90003** in Cancer Cell Lines

Cell Line	Cancer Type	Mutation Status	GI50 (μM)	Reference
HCT-116	Colorectal Cancer	KRAS G13D	< 1	[3]
A375	Melanoma	BRAF V600E	< 1	[2]
Various	BRAF-mutant cancers	BRAF	< 1 (in 25 of 27 cell lines)	[3]
Various	KRAS-mutant cancers	KRAS	< 1 (in 28 of 37 cell lines)	[3]

Signaling Pathway Diagram



[Click to download full resolution via product page](#)

Caption: The MAPK/ERK signaling pathway and the inhibitory action of **CC-90003**.

Experimental Protocols

Cell Viability Assay (3-Day Proliferation Assay)

This protocol is designed to assess the anti-proliferative effects of **CC-90003** on cancer cell lines.

Materials:

- Cancer cell lines of interest
- Complete cell culture medium
- **CC-90003** stock solution (in DMSO)
- 96-well clear-bottom black plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
- Plate reader with luminescence detection capabilities

Procedure:

- Cell Seeding:
 - Trypsinize and count cells.
 - Seed 3,000 cells per well in 90 µL of complete medium in a 96-well plate.
 - Incubate overnight at 37°C in a 5% CO₂ incubator.
- Compound Treatment:
 - Prepare a serial dilution of **CC-90003** in complete medium. A 9-point, 3-fold dilution series is recommended. Include a DMSO vehicle control.
 - Add 10 µL of the diluted compound or vehicle to the respective wells.

- Establish a "Day 0" plate by adding a cell viability reagent to one plate immediately after seeding to represent the initial cell number.
- Incubation:
 - Incubate the treated plates for 72 hours at 37°C in a 5% CO₂ incubator.
- Data Acquisition:
 - Equilibrate the plate and the cell viability reagent to room temperature.
 - Add the cell viability reagent to each well according to the manufacturer's instructions.
 - Mix on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure luminescence using a plate reader.
- Data Analysis:
 - Normalize the data to the DMSO control.
 - Calculate the GI₅₀ (concentration for 50% growth inhibition) using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol detects apoptosis in cells treated with **CC-90003** using flow cytometry.

Materials:

- Cancer cell lines
- Complete cell culture medium
- **CC-90003** stock solution (in DMSO)
- 6-well plates

- Annexin V-FITC Apoptosis Detection Kit
- Propidium Iodide (PI) solution
- 1X Binding Buffer
- Flow cytometer

Procedure:

- Cell Treatment:
 - Seed cells in 6-well plates and allow them to adhere overnight.
 - Treat cells with various concentrations of **CC-90003** and a DMSO vehicle control for the desired time (e.g., 24, 48 hours).
- Cell Harvesting:
 - Collect both adherent and floating cells.
 - Wash the cells twice with ice-cold PBS.
- Staining:
 - Resuspend $1-5 \times 10^5$ cells in 100 μ L of 1X Binding Buffer.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of PI solution.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
 - Add 400 μ L of 1X Binding Buffer to each tube.
- Flow Cytometry:
 - Analyze the stained cells by flow cytometry within one hour.
 - Use unstained and single-stained controls for compensation and to set gates.

- Annexin V-positive, PI-negative cells are in early apoptosis. Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Western Blotting for ERK1/2 Phosphorylation

This protocol is used to determine the effect of **CC-90003** on the phosphorylation status of ERK1/2.

Materials:

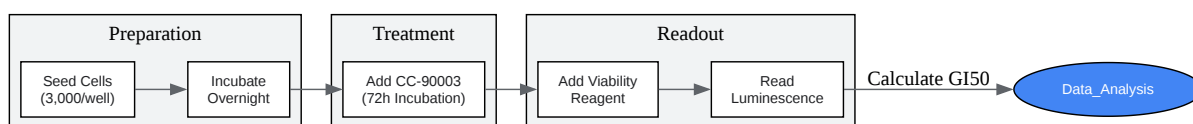
- Cancer cell lines
- Complete cell culture medium
- **CC-90003** stock solution (in DMSO)
- 6-well plates
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti- β -actin).
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Cell Lysis:
 - Treat cells with **CC-90003** as required.
 - Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
 - Scrape the cells and collect the lysate.
 - Centrifuge to pellet cell debris and collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer:
 - Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
 - Run the gel to separate the proteins by size.
 - Transfer the proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
- Detection:
 - Incubate the membrane with ECL substrate.

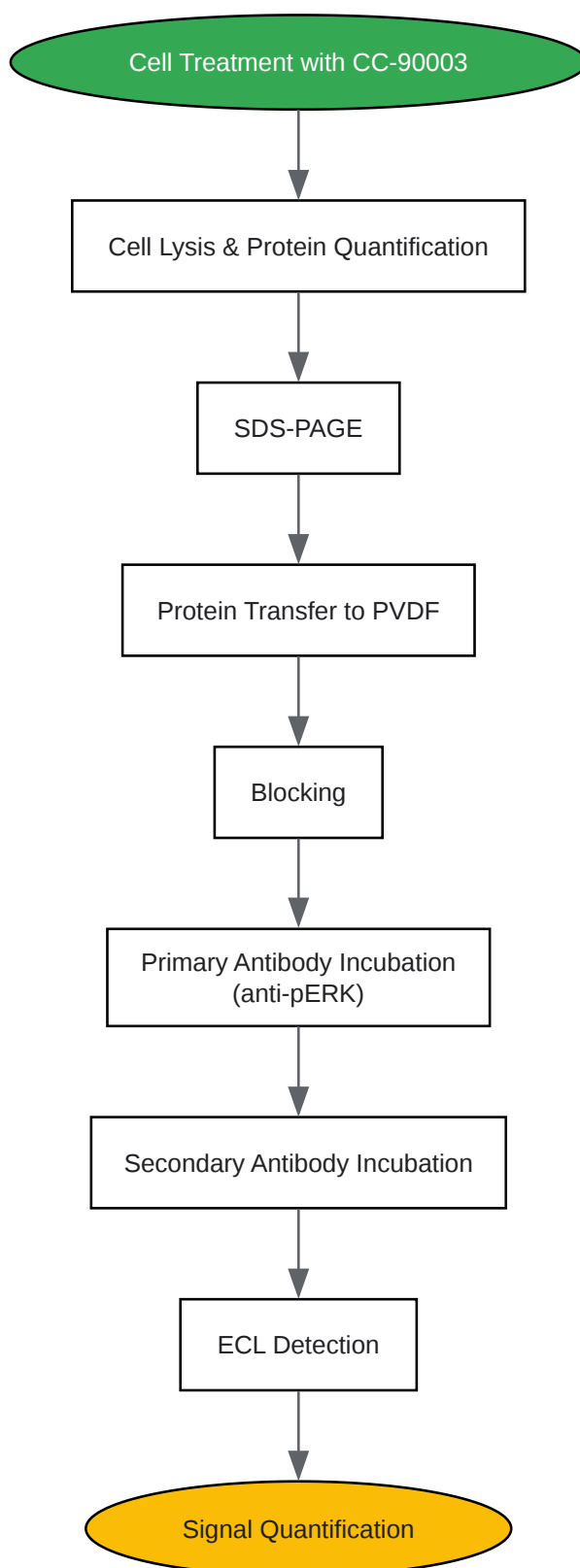
- Capture the chemiluminescent signal using an imaging system.
- Stripping and Re-probing:
 - To assess total ERK1/2 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.

Experimental Workflow Diagrams



[Click to download full resolution via product page](#)

Caption: Workflow for the **CC-90003** cell viability assay.



[Click to download full resolution via product page](#)

Caption: Workflow for Western blot analysis of ERK phosphorylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 3.4. Western Blotting and Detection [bio-protocol.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [CC-90003: Application Notes and Protocols for In Vitro Cell Culture Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610410#cc-90003-protocol-for-in-vitro-cell-culture-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com